molecular formula C22H26N2O3S B2444010 N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzenesulfonamide CAS No. 941960-30-1

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzenesulfonamide

Cat. No.: B2444010
CAS No.: 941960-30-1
M. Wt: 398.52
InChI Key: HXTDXNPXHSUIDW-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzenesulfonamide group, a well-established pharmacophore known to confer potent biological activity. Sulfonamide derivatives are extensively investigated for their ability to interact with various cellular targets and are commonly explored as modulators of protein-protein interactions and enzyme function . The core structure of this compound suggests potential as a key intermediate or candidate for developing novel therapeutic agents. Its molecular architecture, combining a naphthalene ring system with a dimethylaminoethyl linker and a 4-ethoxybenzenesulfonamide group, makes it a valuable scaffold for constructing more complex molecules. Researchers may utilize this compound in the synthesis of targeted chemical libraries or as a building block in drug discovery projects, particularly in the areas of oncology and immunology. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-4-27-18-12-14-19(15-13-18)28(25,26)23-16-22(24(2)3)21-11-7-9-17-8-5-6-10-20(17)21/h5-15,22-23H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTDXNPXHSUIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C19H24N2O3S
  • Molecular Weight: 360.47 g/mol

The compound features a naphthalene ring, a dimethylamino group, and an ethoxybenzenesulfonamide moiety, which contribute to its biological properties.

This compound exhibits several biological activities:

  • Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties. Studies indicate that sulfonamides inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), a precursor in the synthesis pathway.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Some derivatives of sulfonamides have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

Pharmacological Studies

Recent studies have evaluated the pharmacological profile of this compound:

  • In vitro Studies : In vitro assays demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.
  • In vivo Studies : Animal models have been used to assess the anti-inflammatory effects. Administration of the compound resulted in a reduction of paw edema in rats, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited potent activity against multidrug-resistant strains of bacteria, highlighting its therapeutic potential in treating resistant infections .
  • Case Study on Cancer Treatment : Research presented at the American Association for Cancer Research indicated that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent .

Toxicology and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds:

  • Acute Toxicity Tests : In acute toxicity studies on rodents, the compound showed an LD50 greater than 2000 mg/kg, indicating low acute toxicity.
  • Skin Irritation and Sensitization : Dermal tests revealed no significant irritation or sensitization potential, suggesting favorable safety for topical applications.

Q & A

Q. Analytical Characterization :

  • NMR Spectroscopy : Confirm backbone structure (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, ethoxy group at δ ~1.3–1.5 ppm for CH₃ and δ ~4.0 ppm for OCH₂) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS expected [M+H]⁺ ~469–473 Da) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Basic: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Key variables include:

  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilicity of intermediates .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion .

Q. Example Optimization Table :

VariableOptimal ConditionYield Improvement
SolventDMF+15%
Temperature0–5°C (sulfonylation)+20%
Catalyst (DMAP)0.1 equiv.+10%

Advanced: What strategies confirm target engagement in biological systems?

Answer:

  • Enzyme Inhibition Assays : Test activity against sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric assays (IC₅₀ determination) .
  • Binding Affinity Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure dissociation constants (Kd) .
  • Cellular Uptake : Radiolabeled (³H or ¹⁴C) analogs track intracellular accumulation via scintillation counting .

Q. Data Interpretation :

  • Compare inhibition kinetics with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate specificity .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., pH, incubation time) using guidelines like NIH’s Assay Guidance Manual .
  • Compound Purity : Re-evaluate batches via HPLC and NMR; impurities >2% can skew bioactivity .
  • Cell Line Differences : Use isogenic cell lines or primary cells to control for genetic variability .

Case Study :
If Study A reports IC₅₀ = 10 nM (cancer cells) and Study B finds IC₅₀ = 500 nM (non-cancerous cells), validate using:

  • Dose-Response Curves across 3+ cell lines.
  • Knockout Models to confirm target dependency .

Advanced: Which computational methods predict reactivity and metabolic stability?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate binding to sulfonamide-binding enzymes (e.g., carbonic anhydrase) to identify key interactions (e.g., Zn²⁺ coordination) .
  • ADMET Prediction : Tools like SwissADME estimate metabolic lability (e.g., cytochrome P450-mediated oxidation of the naphthalene ring) .

Q. Example Output :

ParameterPrediction
Metabolic StabilityModerate (t₁/₂ ~2–4 h)
CYP3A4 InhibitionHigh (Ki ~0.5 µM)

Advanced: How to assess stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Stability : Use TGA/DSC to determine melting points and decomposition temperatures .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products via LC-MS .

Q. Degradation Pathways :

  • Hydrolysis of the sulfonamide bond under acidic conditions (pH <3) .
  • Oxidation of the dimethylamino group in the presence of peroxidases .

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